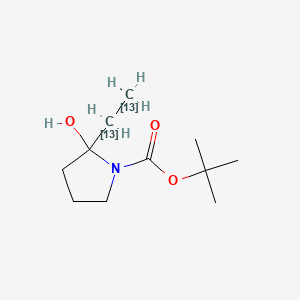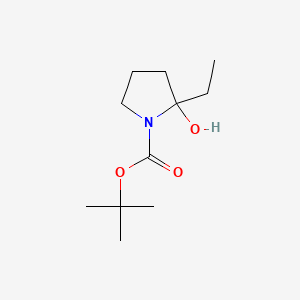![molecular formula C13H14O4 B586293 2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid CAS No. 1334376-71-4](/img/structure/B586293.png)
2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid
Overview
Description
2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid, also known as PACBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PACBA is a derivative of benzoic acid and is synthesized through a specific chemical process.
Mechanism of Action
The mechanism of action of 2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid is not fully understood. However, studies have shown that 2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, 2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid has been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that 2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid has a range of biochemical and physiological effects. 2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid has been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid has been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases. However, further research is needed to fully understand the biochemical and physiological effects of 2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid is that it is relatively easy to synthesize and purify. Additionally, 2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid has been found to have low toxicity, which makes it a promising candidate for further research. However, one of the limitations of 2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid is that its mechanism of action is not fully understood. Additionally, further research is needed to determine the optimal dosage and administration of 2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid for various applications.
Future Directions
There are several future directions for research on 2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid. One area of research is in the development of new drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of 2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid and its potential applications in the treatment of various inflammatory diseases. Furthermore, research is needed to determine the optimal dosage and administration of 2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid for various applications. Finally, research is needed to explore the potential use of 2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid in combination with other drugs or therapies for enhanced efficacy.
Synthesis Methods
2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid is synthesized through a reaction between 2-methyl-3-butyn-2-ol and benzoic anhydride. The reaction is catalyzed by 4-dimethylaminopyridine (DMAP) and occurs in the presence of a solvent such as dichloromethane. The resulting product is purified through a series of recrystallization steps to obtain pure 2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid.
Scientific Research Applications
2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid has been found to have potential applications in various scientific research fields. One of the primary areas of research is in the development of new drugs for the treatment of cancer. Studies have shown that 2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, 2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid has been studied for its potential use as an anti-inflammatory agent and in the treatment of various inflammatory diseases.
properties
IUPAC Name |
2-[(E)-pent-2-enoxy]carbonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-2-3-6-9-17-13(16)11-8-5-4-7-10(11)12(14)15/h3-8H,2,9H2,1H3,(H,14,15)/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRIXKSUCCUIRO-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCOC(=O)C1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/COC(=O)C1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858137 | |
| Record name | 2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid | |
CAS RN |
1334376-71-4 | |
| Record name | 2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(2-Pyridinyl)benzoyl]glycine](/img/no-structure.png)





![N-(Acetyl-d3)-S-[4-(2-pyridinyl)benzyl]-L-cysteine](/img/structure/B586225.png)
![3-Oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B586231.png)

